molecular formula C20H18ClFN4O B2670741 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide CAS No. 885182-00-3

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide

Cat. No.: B2670741
CAS No.: 885182-00-3
M. Wt: 384.84
InChI Key: DIYKTVWUOUJNQH-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group, a cyano group, and a 4-fluorophenyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Acrylamide Formation: : The next step involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzoyl chloride to form N-(4-fluorophenyl)piperazine-1-carboxamide. This reaction is typically conducted in the presence of a base such as triethylamine and a solvent like dichloromethane.

  • Formation of the Final Compound: : The final step involves the reaction of N-(4-fluorophenyl)piperazine-1-carboxamide with acrylonitrile in the presence of a base such as sodium hydride to form this compound. This reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives with altered biological activity.

  • Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in DMF, acyl chlorides in dichloromethane.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine groups replacing cyano groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine or aromatic rings.

Scientific Research Applications

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways due to its piperazine moiety, which is common in many psychoactive drugs.

  • Biological Research: : It is used in studies investigating receptor binding and signal transduction pathways, particularly those involving serotonin and dopamine receptors.

  • Chemical Biology: : The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives and their interactions with biological targets.

  • Industrial Applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring allows the compound to bind to serotonin and dopamine receptors, modulating their activity and influencing neurological processes. The cyano and fluorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-chlorophenyl)acrylamide: Similar structure but with a different substituent on the aromatic ring.

    (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-methylphenyl)acrylamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is unique due to the presence of both a cyano group and a fluorophenyl group, which together enhance its binding affinity and specificity for certain biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O/c21-16-2-1-3-19(12-16)26-10-8-25(9-11-26)14-15(13-23)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11H2,(H,24,27)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYKTVWUOUJNQH-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.